sodium 1-hydroxycyclopentane-1-sulfonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3-dihydroxy-2-methylbutanoate typically involves the neutralization of 2,3-dihydroxy-2-methylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the compound.
Industrial Production Methods
On an industrial scale, the production of Sodium 2,3-dihydroxy-2-methylbutanoate can be achieved through a similar neutralization process. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and efficient separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dihydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Sodium 2,3-dihydroxy-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2,3-dihydroxy-2-methylbutanoate involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,3-dihydroxybutanoate
- Sodium 2-hydroxy-2-methylbutanoate
- Sodium 2,3-dihydroxy-3-methylbutanoate
Uniqueness
Sodium 2,3-dihydroxy-2-methylbutanoate is unique due to its specific structural features, such as the presence of two hydroxyl groups and a methyl group on the butanoate backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
sodium;1-hydroxycyclopentane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMURJIHJOOSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(O)S(=O)(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO4S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715013 | |
Record name | sodium;1-hydroxycyclopentane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-56-7 | |
Record name | NSC65770 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sodium;1-hydroxycyclopentane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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